molecular formula C13H16N6O2 B2438502 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2199708-57-9

2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2438502
CAS No.: 2199708-57-9
M. Wt: 288.311
InChI Key: LTQRWDUOVIUFFL-UHFFFAOYSA-N
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Description

2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors

    Cyclization: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the triazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to N-oxides, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of triazole and piperidine-containing molecules with biological targets. Its structural features make it a useful tool for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. The triazole ring is known for its bioactivity, and the piperidine ring is a common motif in many pharmaceuticals. This compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: This compound is similar in structure but lacks the pyridazinone moiety.

    2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one: This compound features a pyrimidinone ring instead of a pyridazinone ring.

    2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: This compound contains a quinazolinone ring instead of a pyridazinone ring.

Uniqueness

The uniqueness of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its combination of the triazole, piperidine, and pyridazinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c20-12-2-1-5-14-18(12)10-13(21)17-8-3-11(4-9-17)19-15-6-7-16-19/h1-2,5-7,11H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQRWDUOVIUFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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